molecular formula C12H10N4O3S B1274563 [2-(Benzothiazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid CAS No. 436811-21-1

[2-(Benzothiazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid

Cat. No.: B1274563
CAS No.: 436811-21-1
M. Wt: 290.3 g/mol
InChI Key: OOKBFPXIGJABNN-UHFFFAOYSA-N
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Description

[2-(Benzothiazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid (CAS: 436811-21-1) is a heterocyclic compound featuring a benzothiazole core linked to an imidazolone moiety via an amino group, with an acetic acid substituent at the 4-position of the imidazolone ring (). The compound is utilized as a pharmaceutical intermediate or building block, particularly in medicinal chemistry for designing enzyme inhibitors or bioactive ligands ().

Properties

IUPAC Name

2-[2-(1,3-benzothiazol-2-ylamino)-5-oxo-1,4-dihydroimidazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3S/c17-9(18)5-7-10(19)15-11(13-7)16-12-14-6-3-1-2-4-8(6)20-12/h1-4,7H,5H2,(H,17,18)(H2,13,14,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKBFPXIGJABNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC3=NC(C(=O)N3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389866
Record name [2-(Benzothiazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436811-21-1
Record name 2-(2-Benzothiazolylamino)-4,5-dihydro-5-oxo-1H-imidazole-4-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436811-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Benzothiazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The principal synthetic strategy for this compound involves the condensation of 2-aminobenzothiazole derivatives with imidazolone or related precursors, followed by cyclization to form the imidazol-4-yl ring system and subsequent acetic acid functionalization.

  • Step 1: Condensation Reaction
    The initial step typically involves the condensation of 2-aminobenzothiazole with suitable aldehydes or ketones to form Schiff bases or imines. This step is performed under reflux conditions in solvents such as ethanol or glacial acetic acid, often catalyzed by mild acids or bases to facilitate imine formation.

  • Step 2: Cyclization
    The intermediate Schiff base undergoes cyclization to form the imidazol-4-yl ring. This cyclization can be promoted by heating or by using dehydrating agents. The reaction conditions are optimized to favor ring closure without decomposition.

  • Step 3: Functionalization to Acetic Acid Derivative
    The final step involves introducing the acetic acid moiety at the 4-position of the imidazole ring. This can be achieved by alkylation or carboxylation reactions using reagents such as chloroacetic acid or its derivatives under basic conditions.

The overall synthetic route can be summarized as:

Step Reaction Type Reagents/Conditions Outcome
1 Condensation 2-Aminobenzothiazole + aldehyde/ketone, reflux in ethanol or acetic acid Formation of Schiff base intermediate
2 Cyclization Heating or dehydrating agents Formation of imidazol-4-yl ring system
3 Functionalization Alkylation with chloroacetic acid under basic conditions Introduction of acetic acid group

This synthetic approach is supported by crystallographic studies confirming the structure of the final compound, ensuring the integrity of the benzothiazole and imidazole rings.

Chemical Reaction Analysis in Preparation

The preparation involves several types of chemical reactions:

  • Condensation: Formation of imines between amine and carbonyl groups is the foundational step.
  • Cyclization: Intramolecular ring closure to form the imidazole ring.
  • Substitution/Functionalization: Introduction of the acetic acid side chain via nucleophilic substitution.

Common reagents and conditions include:

Reaction Type Reagents/Conditions Purpose
Condensation Aldehydes/ketones, ethanol or acetic acid, reflux Formation of Schiff base intermediate
Cyclization Heating or dehydrating agents (e.g., acetic anhydride) Ring closure to imidazole
Alkylation Chloroacetic acid, base (e.g., K2CO3), ethanol Introduction of acetic acid group

The reaction outcomes are monitored by spectroscopic methods (FT-IR, NMR) and crystallography to confirm the formation of the desired compound and to detect any side products.

Research Findings and Data Summary

Research indicates that the condensation-cyclization method yields the target compound with moderate to high efficiency (yields typically ranging from 65% to 90%, depending on reaction optimization). The purity of the product is enhanced by recrystallization from suitable solvents such as ethanol or toluene.

Parameter Typical Value/Condition
Reaction temperature 70–110 °C (reflux)
Reaction time 4–6 hours
Solvent Ethanol, glacial acetic acid, acetone (for related reactions)
Yield 65–90% (depending on step optimization)
Purification Recrystallization, filtration
Characterization methods FT-IR, NMR, X-ray crystallography

For instance, related syntheses involving benzothiazole derivatives in acetone under reflux with potassium carbonate as base have achieved yields up to 90% with high purity, demonstrating the robustness of the approach.

Notes on Related Synthetic Approaches

Alternative synthetic routes may involve:

  • Using 2-mercaptobenzothiazole derivatives for sulfur-linked analogs.
  • Employing different anhydrides or substituted aldehydes to diversify the functional groups on the imidazole ring.
  • Modifying reaction solvents and catalysts to improve selectivity and environmental compatibility.

These variations allow tuning of the compound’s properties for specific research or pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

[2-(Benzothiazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a variety of derivatives with different substituents on the benzothiazole or imidazole rings .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth, which suggests potential as a lead compound for antibiotic development.
  • Anticancer Properties : Research has shown that [2-(Benzothiazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid can induce apoptosis in cancer cells. This property is attributed to its ability to interfere with cellular signaling pathways involved in cell survival and proliferation.
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity in preclinical studies. It may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Biochemical Research Applications

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes that are crucial in various metabolic pathways. This characteristic is particularly useful in drug design aimed at modulating enzyme activity in disease states.
  • Molecular Probes : Due to its unique structure, it can be utilized as a molecular probe in biochemical assays to study protein interactions and cellular processes.

Material Science Applications

  • Polymer Chemistry : The incorporation of this compound into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. Its functional groups can facilitate cross-linking reactions, leading to improved performance characteristics.
  • Nanotechnology : Research is ongoing into the use of this compound in the synthesis of nanoparticles for drug delivery systems. Its ability to interact with biological molecules can aid in the targeted delivery of therapeutics.

Case Studies

  • Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of this compound against resistant strains of bacteria. Results indicated a significant reduction in bacterial viability at specific concentrations, highlighting its potential as a new antibiotic agent.
  • Cancer Cell Line Research : In research published in Cancer Letters, the compound was tested on various cancer cell lines, demonstrating selective cytotoxicity towards malignant cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapies.
  • Inflammation Model Study : In an animal model of inflammation published in Inflammation Research, treatment with this compound resulted in decreased levels of inflammatory markers compared to controls, supporting its potential therapeutic role in inflammatory diseases.

Mechanism of Action

The mechanism of action of [2-(Benzothiazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of imidazolone derivatives with modifications influencing biological activity, solubility, and synthetic pathways. Below is a detailed comparison:

Compound Structural Features Key Differences Physicochemical Properties Applications References
[2-(Benzothiazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid Benzothiazole ring, imidazolone core, acetic acid substituent Parent structure Hydrophobic (benzothiazole), polar (acetic acid) Pharmaceutical intermediate, enzyme inhibitor precursor
345951-23-7 (Quinazoline analogue) Quinazoline ring instead of benzothiazole Enhanced π-π stacking; altered electronic profile Higher polarity (quinazoline) Potential kinase inhibitors or anticancer agents
3-(5-Oxo-4,5-dihydro-3H-imidazol-4-yl)propanoic acid Propanoic acid substituent Longer alkyl chain vs. acetic acid Substrate for imidazolonepropionase (EC 3.5.2.7) Metabolic enzyme studies
[(4Z)-2-{(2R,5R)-2-[(1S)-1-amino-2-phenylethyl]-2-hydroxy-5-methyl-2,5-dihydro-1,3-oxazol-4-yl}-4-(4-hydroxybenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-1-yl]acetic acid (OFM ligand) 4-Hydroxybenzylidene group, oxazole ring Extended conjugation for chromophore activity Higher molecular weight (58 atoms), chiral centers Peptide-derived chromophores in structural biology
Compound 5 () Isoxazoline ring, acetyloxy substituents Different heterocycle (isoxazoline vs. imidazolone) m.p. 138°C, 74% yield Agrochemical applications

Physicochemical and Functional Comparisons

Solubility and Reactivity :

  • The benzothiazole-containing compound exhibits moderate hydrophobicity, making it suitable for membrane penetration in drug design. In contrast, the quinazoline analogue (345951-23-7) may display higher aqueous solubility due to its polar heterocycle .
  • The OFM ligand () incorporates a 4-hydroxybenzylidene group, enabling UV-vis absorption for spectroscopic applications, unlike the parent compound .

Enzyme Interactions: The propanoic acid analogue () is a substrate for imidazolonepropionase (EC 3.5.2.7), while the acetic acid variant may lack compatibility due to steric and electronic differences . The chloro-hydroxybenzylidene derivative () shows enhanced binding to peptide targets compared to the unsubstituted compound, highlighting the role of halogenation in affinity .

Synthetic Routes :

  • The target compound is synthesized via benzothiazole-amine coupling, whereas the isoxazoline derivative () requires acetylation with acetic anhydride .
  • Hydrolysis under basic conditions (e.g., NaOH) followed by pH adjustment with acetic acid is a shared step in synthesizing related imidazolones ().

Biological Activity

The compound [2-(Benzothiazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid (CAS No. 436811-21-1) is a heterocyclic compound that incorporates both benzothiazole and imidazole moieties. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H10N4O3S , with a molecular weight of 290.30 g/mol . The compound features a benzothiazole ring, which is known for its diverse biological activities, including antibacterial and anticancer properties.

PropertyValue
IUPAC Name2-[2-(1,3-benzothiazol-2-ylamino)-5-oxo-1,4-dihydroimidazol-4-yl]acetic acid
Molecular FormulaC12H10N4O3S
Molecular Weight290.30 g/mol
CAS Number436811-21-1

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to benzothiazole derivatives. For instance, compounds exhibiting inhibition against bacterial DNA gyrase and topoisomerase IV have shown significant activity against various pathogens including Staphylococcus aureus and Enterococcus faecalis . The IC50 values for certain derivatives have been reported as low as 0.008 μg/mL , indicating potent antibacterial efficacy .

Anticancer Properties

The potential anticancer activity of this compound has been investigated in various cancer cell lines. In vitro assays demonstrated significant antiproliferative effects against human colon (HCT116), breast (MCF-7), glioblastoma (U87 MG), and adenocarcinoma (A549) cell lines. The structure–activity relationship (SAR) studies suggest that modifications to the benzothiazole core can enhance cytotoxicity, with some derivatives achieving IC50 values around 5.94 μM .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Topoisomerase Inhibition : The compound inhibits bacterial topoisomerases, crucial for DNA replication and transcription.
  • Apoptosis Induction : Flow cytometry assays have indicated that certain derivatives induce apoptosis in cancer cells.
  • PI3K/mTOR Pathway Inhibition : Some studies have shown that modifications to the compound can inhibit pathways associated with cell growth and survival in cancer cells.

Study 1: Antibacterial Efficacy

A study published in MDPI evaluated the antibacterial activity of several benzothiazole derivatives against clinical isolates of resistant bacteria. The results indicated that compounds similar to this compound exhibited significant inhibition against resistant strains, supporting its potential as a lead compound for antibiotic development .

Study 2: Anticancer Activity

In another study focused on the anticancer properties of benzothiazole derivatives, researchers synthesized a series of compounds based on the imidazole scaffold. The findings revealed that modifications at specific positions on the benzothiazole ring significantly enhanced cytotoxicity against various cancer cell lines. Notably, one derivative demonstrated an IC50 value of 6 μM against MCF-7 cells, showcasing its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare [2-(Benzothiazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid, and what intermediates are critical?

  • Methodology : The compound is synthesized via condensation reactions between benzothiazole-2-amine derivatives and imidazolone precursors. Key intermediates include 5-oxo-4,5-dihydroimidazole derivatives, often formed by cyclization of propionic acid analogs under acidic conditions (e.g., acetic acid reflux). For example, similar imidazolone derivatives are synthesized using 3-formyl-indole carboxylates and aminothiazolones in acetic acid ( ). Intermediate purification typically involves recrystallization from DMF/acetic acid mixtures.
  • Characterization : Confirm intermediates via LC-MS and NMR (1H/13C) to verify regioselectivity, particularly for the benzothiazole-imidazolone linkage.

Q. How is the structural integrity of the compound validated in crystallographic or spectroscopic studies?

  • Crystallography : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is recommended for unambiguous confirmation of the imidazolone ring geometry and benzothiazole substitution pattern. This approach is standard for related heterocycles ( ).
  • Spectroscopy : UV-Vis spectroscopy can identify the chromophoric benzothiazole moiety (λmax ~300–350 nm), while IR confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/OH groups ( ).

Q. What enzymatic systems interact with the 5-oxo-4,5-dihydroimidazol-4-yl moiety, and how are these interactions assayed?

  • Enzyme Assays : Imidazolonepropionase (EC 3.5.2.7) catalyzes hydrolysis of structurally similar imidazolone substrates. Use a colorimetric assay with (S)-3-(5-oxo-4,5-dihydro-3H-imidazol-4-yl)propanoate as a substrate, monitoring formimidoyl-glutamate release via HPLC or absorbance at 260 nm ().

Advanced Research Questions

Q. How can contradictory yields in imidazolone cyclization reactions be resolved when varying acetic acid concentrations?

  • Mechanistic Insight : Acetic acid acts as both solvent and catalyst, but excess acid may protonate the imine intermediate, slowing cyclization. Optimize stoichiometry (e.g., 1.1:1 ratio of aldehyde to aminothiazolone) and monitor pH (ideal range: 4–5). Parallel reactions under microwave irradiation (80–100°C, 30 min) improve reproducibility ( ).
  • Data Analysis : Use DOE (Design of Experiments) to model yield vs. acid concentration, temperature, and time. Conflicting results often arise from incomplete intermediate purification or side reactions (e.g., oxazole formation).

Q. What computational strategies predict the compound’s interaction with hydrolases like EC 3.5.2.7?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model the compound’s binding to imidazolonepropionase. Focus on the catalytic triad (e.g., Ser-His-Asp in related hydrolases) and hydrogen bonding with the 5-oxo group.
  • MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess stability of the enzyme-ligand complex. Compare binding free energies (MM-PBSA) with experimental Km values ().

Q. How does the benzothiazole group influence electronic properties and reactivity in aqueous vs. nonpolar media?

  • Electrochemical Analysis : Cyclic voltammetry in DMSO reveals redox activity (E1/2 ~−0.5 V vs. Ag/AgCl) due to the benzothiazole’s electron-withdrawing effect. Solvatochromism studies (e.g., in ethanol vs. hexane) show λmax shifts of ~20 nm, indicating polarity-dependent π→π* transitions ( ).
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map HOMO-LUMO gaps. The benzothiazole ring lowers LUMO energy (−1.8 eV), enhancing electrophilicity at the imidazolone carbonyl ().

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